molecular formula C10H19NO2 B1382456 {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol CAS No. 1803593-94-3

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Cat. No.: B1382456
CAS No.: 1803593-94-3
M. Wt: 185.26 g/mol
InChI Key: BJGWXWGZHURERG-UHFFFAOYSA-N
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Description

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a versatile small molecule scaffold with potential applications in various fields of scientific research. Its unique structure, which includes an amino group, an oxolane ring, and a cyclobutyl group, makes it an interesting compound for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutylmethanol with an oxolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield different alcohol derivatives .

Scientific Research Applications

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function. The oxolane ring and cyclobutyl group provide structural stability and can interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol lies in its cyclobutyl group, which provides distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. This can lead to different reactivity and interactions with biological molecules, making it a valuable compound for research .

Properties

IUPAC Name

[1-[amino(oxolan-2-yl)methyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGWXWGZHURERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2(CCC2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
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{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
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{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

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